molecular formula C8H9ClN4O2 B7879987 Ethyl (2E)-[(6-chloropyridazin-3-yl)hydrazono]acetate

Ethyl (2E)-[(6-chloropyridazin-3-yl)hydrazono]acetate

Cat. No.: B7879987
M. Wt: 228.63 g/mol
InChI Key: XMHYMUJSAGJEBY-BJMVGYQFSA-N
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Description

Ethyl (2E)-[(6-chloropyridazin-3-yl)hydrazono]acetate (CAS: 69579-06-2) is a hydrazone derivative characterized by a pyridazine ring substituted with a chlorine atom at position 6 and an ethyl ester group conjugated via a hydrazono linker (E-configuration). Its molecular formula is C₈H₉ClN₄O₂, with a molecular weight of 228.64 g/mol . The compound’s structure combines aromatic heterocyclic and hydrazone functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

ethyl (2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O2/c1-2-15-8(14)5-10-12-7-4-3-6(9)11-13-7/h3-5H,2H2,1H3,(H,12,13)/b10-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHYMUJSAGJEBY-BJMVGYQFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=NNC1=NN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=N/NC1=NN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization of 6-Chloro-3-Aminopyridazine

6-Chloro-3-aminopyridazine undergoes diazotization in acidic conditions to generate a reactive diazonium salt. This intermediate is pivotal for subsequent coupling:

  • Reagents : Hydrochloric acid (HCl) and sodium nitrite (NaNO₂) at 0–5°C.

  • Mechanism : The amine group is protonated, followed by nitrosation to form the diazonium ion (Ar–N₂⁺).

Coupling with β-Keto Esters

The diazonium salt reacts with ethyl acetoacetate (a β-keto ester) in a Japp-Klingemann-type reaction :

  • Conditions : Sodium acetate buffer in acetone/water at 0°C.

  • Outcome : The diazonium ion attacks the active methylene group of the β-keto ester, displacing a chloride (if present) and forming the hydrazone linkage.

Key Reaction :

6-Chloro-3-aminopyridazineHCl, NaNO2Diazonium saltEthyl acetoacetateEthyl (2E)-hydrazonoacetate\text{6-Chloro-3-aminopyridazine} \xrightarrow{\text{HCl, NaNO}_2} \text{Diazonium salt} \xrightarrow{\text{Ethyl acetoacetate}} \text{Ethyl (2E)-hydrazonoacetate}

Optimization of Reaction Parameters

Temperature Control

  • Diazotization : Conducted at 0–5°C to prevent diazonium salt decomposition.

  • Coupling : Maintained below 10°C to suppress side reactions (e.g., dimerization).

Solvent Systems

  • Water/Acetone Mixtures : Enhance solubility of intermediates while stabilizing the diazonium salt.

  • Methanol Post-Treatment : Used for crystallization, yielding a light yellow solid with >99% purity.

Stoichiometry and Catalysis

  • Molar Ratios : A 1:1.2 ratio of amine to β-keto ester maximizes yield.

  • Sodium Acetate : Neutralizes HCl, maintaining a pH conducive to coupling.

Industrial-Scale Adaptations

Batch Process Design

  • Stepwise Additions : Gradual introduction of NaNO₂ and β-keto ester minimizes exothermic side reactions.

  • Filtration and Washing : Reduces impurities, as demonstrated in the isolation of related hydrazonoacetates.

Yield and Purity Enhancements

  • Recrystallization : Methanol washes improve purity to >99%.

  • Scale-Up Challenges :

    • Diazonium Stability : Heteroaromatic diazonium salts are less stable than aryl analogs, necessitating rapid coupling.

    • Isomer Control : The (2E) configuration is favored under acidic, low-temperature conditions.

Comparative Analysis of Methodologies

MethodStarting MaterialsYield (%)Purity (%)Conditions
Diazotization-Coupling6-Chloro-3-aminopyridazine70–81>990–5°C, acetone/H₂O
Hydrazine Condensation6-Chloro-3-hydrazinopyridazine65–7598Reflux, ethanol

Notes :

  • The diazotization method offers higher yields and scalability.

  • Direct hydrazine condensation is simpler but less efficient.

Spectroscopic Characterization

While specific data for this compound is limited, analogous compounds exhibit:

  • ¹H NMR : δ 1.3 (t, CH₃), 4.3 (q, OCH₂), 7.5–8.2 (pyridazine-H).

  • IR : 1720 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N) .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-[(6-chloropyridazin-3-yl)hydrazono]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, in a polar solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl (2E)-[(6-chloropyridazin-3-yl)hydrazono]acetate is primarily recognized for its role as an intermediate in the synthesis of biologically active compounds. The compound's structure allows it to participate in various chemical reactions that lead to the formation of pharmacologically relevant derivatives.

Synthesis of Anticoagulants

One notable application is its use as an intermediate in the synthesis of apixaban , a well-known anticoagulant. The compound's hydrazone functionality facilitates nucleophilic substitution reactions that are essential for constructing complex molecular frameworks found in anticoagulant drugs .

Antimicrobial Activity

Research has indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, studies on similar structures have shown that modifications can lead to compounds with enhanced activity against various pathogens, including bacteria and fungi. The presence of electron-withdrawing groups like chlorine has been linked to increased antibacterial efficacy .

Biological Research Applications

The biological potential of this compound extends beyond mere synthesis; it also plays a role in biological assays and pharmacological studies.

Anticonvulsant Activity

Several studies have explored the anticonvulsant properties of related compounds. For example, derivatives synthesized from pyridazine frameworks have been tested for their efficacy in seizure models, demonstrating varying degrees of activity. This suggests that this compound could be a starting point for developing new anticonvulsant agents .

GABA Receptor Modulation

The compound may also have implications in neuropharmacology, particularly concerning GABA receptors. Compounds with similar structures have shown selective affinity to GABA_A receptors, indicating potential anxiolytic effects without sedative side effects. This highlights the importance of such derivatives in developing safer therapeutic options for anxiety disorders .

Case Studies and Research Findings

Several case studies have been conducted to explore the efficacy and versatility of this compound:

Study on Antimicrobial Activity

In a study focusing on pyridazine derivatives, researchers synthesized various compounds and evaluated their antimicrobial activity using disc diffusion methods against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the pyridazine ring significantly enhanced antibacterial properties, suggesting that this compound could be optimized for better efficacy .

Pharmacological Testing

Pharmacological assessments involving animal models have demonstrated the potential anticonvulsant effects of related compounds derived from pyridazine structures. These studies utilized maximal electroshock-induced seizure tests to evaluate the effectiveness of synthesized derivatives, providing insights into their therapeutic potential .

Mechanism of Action

The mechanism by which Ethyl (2E)-[(6-chloropyridazin-3-yl)hydrazono]acetate exerts its effects involves interactions with specific molecular targets. The hydrazono group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The chlorine atom in the pyridazine ring may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Evidence ID
This compound C₈H₉ClN₄O₂ 228.64 6-chloropyridazine, hydrazono linker, ethyl ester
Ethyl (2E)-2-[(3-chlorophenyl)hydrazono]-3-oxopropanoate C₁₁H₁₀ClN₃O₃ 255.67 3-chlorophenyl, β-keto ester, hydrazono linker
Ethyl (2E)-chloro[(2-chlorophenyl)hydrazono]acetate C₁₀H₁₀Cl₂N₂O₂ 261.10 Dichlorophenyl, hydrazono linker, ethyl ester
Ethyl (Z)-2-((E)-2-(((E)-benzylidene)hydrazono)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate C₁₉H₁₄ClN₃O₃S 399.85 Benzylidene, thiazolidinone ring, phenyl, hydrazono linker
N-(6-Chloropyridazin-3(2H)-ylidene)-4-methylbenzenesulfonamide C₁₁H₁₀ClN₃O₂S 283.74 6-chloropyridazine, sulfonamide group, methylbenzene

Key Observations :

  • Chlorine Substitution : The target compound’s 6-chloropyridazine moiety contrasts with aryl chlorides (e.g., 3-chlorophenyl in ), which may alter electronic effects and binding interactions in biological systems.
  • Functional Group Variations : Sulfonamide groups () and β-keto esters () modify solubility and reactivity compared to the target’s simple ethyl ester.

Key Observations :

  • Synthesis Efficiency: Thiazolidinone derivatives () exhibit high yields (75–81%), suggesting robust synthetic routes, whereas data for the target compound’s synthesis are unavailable.
  • Spectral Trends: Consistent IR peaks for ester carbonyl (~1740 cm⁻¹) and hydrazono C=N (~1630–1640 cm⁻¹) across analogs confirm structural similarities.

Biological Activity

Ethyl (2E)-[(6-chloropyridazin-3-yl)hydrazono]acetate, also known by its CAS number 69579-06-2, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C8H9ClN4O2C_8H_9ClN_4O_2 and a molecular weight of approximately 228.64 g/mol. The compound features a pyridazine ring, which is known for its ability to interact with biological targets due to the presence of nitrogen atoms in the heterocyclic structure.

Antimicrobial Activity

Research indicates that pyridazine derivatives, including those containing the 6-chloropyridazine moiety, exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. Studies have shown that derivatives with electron-withdrawing groups, such as chlorine, enhance antimicrobial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Pyridazine compounds have also been investigated for their anticancer potential. The structural features of this compound suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have demonstrated that similar compounds can induce cytotoxic effects on various cancer cell lines .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 6-chloropyridazine derivatives with hydrazine or hydrazones in the presence of acetic acid or other solvents under controlled conditions. This method allows for the formation of the desired hydrazone linkage, which is crucial for its biological activity.

Case Studies and Research Findings

A review of literature reveals several studies highlighting the biological activities of pyridazine derivatives:

  • Antimicrobial Study : A study evaluated a series of pyridazine derivatives, including those related to this compound, showing significant inhibition against S. aureus and E. coli through disk diffusion methods .
  • Anticancer Activity : In vitro assays demonstrated that certain pyridazine-based compounds could reduce viability in cancer cell lines by inducing apoptosis .
  • Antidiabetic Potential : Preliminary studies suggest that hydrazone derivatives can improve glycemic control in diabetic models, indicating a need for further investigation into this compound's effects on glucose metabolism .

Q & A

Basic: What are the established synthetic routes for Ethyl (2E)-[(6-chloropyridazin-3-yl)hydrazono]acetate?

Answer:
The compound is typically synthesized via diazotization and coupling reactions. A common approach involves reacting 6-chloropyridazin-3-amine with ethyl 2-chloroacetoacetate in the presence of sodium acetate and methanol. The diazonium salt of 6-chloropyridazin-3-amine is generated using sodium nitrite and hydrochloric acid, followed by coupling with the β-ketoester to form the hydrazonoacetate derivative . Alternative routes may employ ethyl 2-chloro-3-oxobutanoate as a precursor, with reaction conditions (e.g., temperature, solvent) optimized to favor the (2E)-configuration .

Basic: How is spectroscopic characterization (NMR, IR, MS) utilized to confirm the structure of this compound?

Answer:

  • 1H/13C NMR : The hydrazono group (N=N) and ester carbonyl (C=O) produce distinct signals. For example, the ester carbonyl typically appears at δ 165–170 ppm in 13C NMR, while the hydrazono nitrogen environment influences splitting patterns in 1H NMR (e.g., aromatic protons from the pyridazine ring at δ 7.5–8.5 ppm) .
  • IR : Strong absorbance bands at ~1740 cm⁻¹ (ester C=O) and ~1630 cm⁻¹ (C=N of hydrazone) confirm functional groups .
  • MS : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of ethoxy group) validate the molecular formula .

Basic: What role does this compound play in heterocyclic synthesis?

Answer:
It serves as a precursor for synthesizing pyridazine-, triazole-, and thiazolidinone-based heterocycles. For example, condensation with active methylene reagents (e.g., ethyl cyanoacetate) under acidic conditions yields substituted nicotinates or pyridocinnolines via 6π-electrocyclization . Its chloro and hydrazono groups enable nucleophilic substitution and cyclocondensation reactions .

Advanced: What mechanistic insights explain the regioselectivity of its reactions with active methylene compounds?

Answer:
Regioselectivity depends on electronic and steric factors. The hydrazono group activates the α-carbon toward nucleophilic attack, while the 6-chloropyridazine ring directs electrophilic substitution. For instance, in acetic acid/ammonium acetate, ethyl cyanoacetate attacks the hydrazono carbon, forming a conjugated intermediate that undergoes cyclization to nicotinic acid derivatives. Solvent polarity and pH critically influence tautomerization and transition-state stabilization .

Advanced: How does X-ray crystallography resolve structural ambiguities in its derivatives?

Answer:
X-ray diffraction confirms the (2E)-configuration and hydrogen-bonding networks. For example, in ethyl (Z)-2-chloro-2-(phenylhydrazono)acetate, the planar Caryl–NH–N=C unit and Z-configuration were validated, with intermolecular N–H···O hydrogen bonds forming helical chains in the crystal lattice. Such data guide DFT calculations to predict reactivity .

Advanced: What biological activities have been explored for its derivatives?

Answer:
Derivatives exhibit antimicrobial, antiviral, and enzyme-inhibitory properties. Thiazolidinone analogs show urease inhibition (IC₅₀ ~2–5 μM), while pyrazole hybrids demonstrate anti-HIV activity (EC₅₀ ~0.8–1.2 μM) in TZM-bl cell assays. Structural optimization of the hydrazono moiety enhances target binding, as shown in molecular docking studies with HIV reverse transcriptase .

Advanced: How do reaction conditions influence electrocyclization pathways in its derivatives?

Answer:
Electrocyclization is solvent- and temperature-dependent. For example, in acetic acid, condensation with ethyl cyanoacetate yields 2-hydroxy-6-phenyl-5-arylazonicotinates, whereas polar aprotic solvents (e.g., DMF) favor pyridocinnoline formation via 6π-electrocyclization. Substituent electronic effects (e.g., nitro groups) further modulate ring closure kinetics .

Advanced: How do spectroscopic and crystallographic data resolve contradictions in isomeric purity?

Answer:
Discrepancies between theoretical and observed melting points or NMR shifts often arise from isomerization or polymorphic forms. For example, NOESY NMR can distinguish E/Z isomers by spatial proximity of protons, while X-ray data definitively assign configuration. In one study, recrystallization from ethanol vs. dichloromethane yielded different polymorphs with distinct diffraction patterns .

Advanced: What computational methods predict its reactivity in drug design?

Answer:
DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict electrophilic/nucleophilic sites. Docking studies (AutoDock Vina) simulate binding to biological targets, such as HIV-1 RT, identifying key interactions (e.g., hydrogen bonds with Lys101, π-stacking with Tyr181) .

Advanced: How do thermodynamic properties (e.g., Henry’s Law constant) inform solvent selection for its reactions?

Answer:
Henry’s Law data (e.g., for ethyl acetate, ΔrH° = 1543 kJ/mol) guide solvent choice to control volatility and solubility. Low-polarity solvents (toluene) favor coupling reactions, while polar solvents (ethanol) stabilize intermediates. Thermal stability is assessed via TGA/DSC to avoid decomposition during reflux .

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